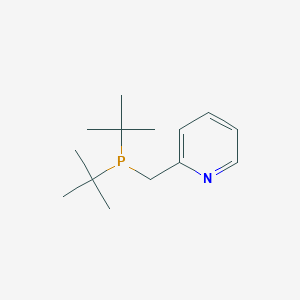
2-(ジ-tert-ブチルホスフィノメチル)ピリジン
概要
説明
2-(Di-t-butylphosphinomethyl)pyridine is a chemical compound characterized by its unique structure, featuring a pyridine ring substituted with a di-t-butylphosphinomethyl group. This compound is of interest in various scientific research applications due to its distinctive properties and reactivity.
科学的研究の応用
2-(Di-t-butylphosphinomethyl)pyridine is utilized in various scientific research fields:
Chemistry: It serves as a ligand in transition metal complexes, facilitating catalytic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: It is employed in the synthesis of advanced materials and polymers.
作用機序
Target of Action
It is known to be a phosphine ligand , which suggests that it may interact with metal ions in biological systems.
Biochemical Pathways
Given its role as a phosphine ligand, it may be involved in reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Action Environment
It is noted to be air sensitive , suggesting that exposure to air could potentially affect its stability or activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Di-t-butylphosphinomethyl)pyridine typically involves the reaction of pyridine with di-t-butylphosphine in the presence of a suitable catalyst. The reaction conditions include maintaining an inert atmosphere to prevent oxidation and using anhydrous solvents to avoid hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with advanced control systems to maintain precise reaction conditions. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
化学反応の分析
Types of Reactions: 2-(Di-t-butylphosphinomethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphine derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require strong bases or nucleophiles.
Major Products Formed:
Oxidation products include pyridine N-oxides.
Reduction products may include phosphine derivatives.
Substitution products can vary widely depending on the substituent introduced.
類似化合物との比較
2,6-Bis(di-t-butylphosphinomethyl)pyridine
1,2-Bis(di-t-butylphosphinomethyl)benzene
Tri-t-butylphosphine
Uniqueness: 2-(Di-t-butylphosphinomethyl)pyridine is unique in its structure and reactivity compared to similar compounds. Its pyridine ring provides distinct electronic properties, making it suitable for specific applications where other phosphine ligands may not be as effective.
This comprehensive overview highlights the significance of 2-(Di-t-butylphosphinomethyl)pyridine in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
ditert-butyl(pyridin-2-ylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFIYMSSSXANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649454 | |
| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494199-72-3 | |
| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















